molecular formula C12H16N2S B2504640 4-(1-Adamantyl)-1,2,3-thiadiazole CAS No. 895325-89-0

4-(1-Adamantyl)-1,2,3-thiadiazole

Cat. No.: B2504640
CAS No.: 895325-89-0
M. Wt: 220.33
InChI Key: YWPMUERIBFGRJQ-UHFFFAOYSA-N
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Description

4-(1-Adamantyl)-1,2,3-thiadiazole is a compound that features a unique combination of an adamantyl group and a thiadiazole ring The adamantyl group is a bulky, diamondoid structure known for its stability and rigidity, while the thiadiazole ring is a five-membered heterocycle containing sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Adamantyl)-1,2,3-thiadiazole typically involves the reaction of 1-adamantylamine with thiocarbonyl diimidazole, followed by cyclization to form the thiadiazole ring. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is usually carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-(1-Adamantyl)-1,2,3-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or amines.

    Substitution: The adamantyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide, while alkylation can be done using alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Halogenated or alkylated derivatives of the original compound.

Scientific Research Applications

4-(1-Adamantyl)-1,2,3-thiadiazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.

    Medicine: It is being investigated for its potential use in drug development, particularly as an antiviral and anticancer agent.

    Industry: The compound’s stability and rigidity make it useful in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(1-Adamantyl)-1,2,3-thiadiazole varies depending on its application. In medicinal chemistry, it is believed to exert its effects by interacting with specific molecular targets, such as enzymes or receptors, thereby inhibiting their activity. The adamantyl group enhances the compound’s ability to penetrate cell membranes, while the thiadiazole ring can form hydrogen bonds and other interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    1-Adamantylamine: Similar in structure but lacks the thiadiazole ring.

    1,2,3-Thiadiazole: Lacks the adamantyl group but shares the thiadiazole ring structure.

    4-(1-Adamantyl)-1,3,4-thiadiazole: Similar but with a different arrangement of nitrogen and sulfur atoms in the ring.

Uniqueness

4-(1-Adamantyl)-1,2,3-thiadiazole is unique due to the combination of the adamantyl group and the 1,2,3-thiadiazole ring. This combination imparts the compound with both stability and reactivity, making it a versatile molecule for various applications. The adamantyl group provides steric bulk and rigidity, while the thiadiazole ring offers multiple sites for chemical modification and interaction with biological targets.

Properties

IUPAC Name

4-(1-adamantyl)thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2S/c1-8-2-10-3-9(1)5-12(4-8,6-10)11-7-15-14-13-11/h7-10H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWPMUERIBFGRJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=CSN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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